3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-hydroxy-6-methoxyquinoline with a suitable propanoic acid derivative in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydroxy and methoxy groups.
2-Hydroxyquinoline: A derivative with a hydroxy group at the 2-position.
6-Methoxyquinoline: A derivative with a methoxy group at the 6-position.
Uniqueness: 3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Properties
IUPAC Name |
3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXBQWRASGBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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